molecular formula C16H12O4 B14394616 1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate CAS No. 88038-96-4

1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate

Cat. No.: B14394616
CAS No.: 88038-96-4
M. Wt: 268.26 g/mol
InChI Key: KTVZRULFEONYDF-UHFFFAOYSA-N
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Description

1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate typically involves the reaction of 1,4-dihydroxy anthraquinone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone and hydroquinone derivatives, which have significant applications in dye synthesis and pharmaceuticals .

Scientific Research Applications

1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is the basis for its potential anticancer activity. It also inhibits certain enzymes, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate is unique due to its specific acetate functional group, which imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives.

Properties

CAS No.

88038-96-4

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(1,10-dioxo-2,4a-dihydroanthracen-9-yl) acetate

InChI

InChI=1S/C16H12O4/c1-9(17)20-16-11-6-3-2-5-10(11)15(19)12-7-4-8-13(18)14(12)16/h2-7,12H,8H2,1H3

InChI Key

KTVZRULFEONYDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(C=CCC2=O)C(=O)C3=CC=CC=C31

Origin of Product

United States

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